4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde

ALDH3A1 ALDH1A3 Enzyme Inhibition

This benzaldehyde is a key intermediate for ALDH3A1 inhibitor development. Its unique trifluoroethoxy group enhances lipophilicity, differentiating it from generic benzaldehydes for research in cancer biology and drug resistance. Procure this ≥95% pure building block with correct regiochemistry.

Molecular Formula C11H11F3O3
Molecular Weight 248.201
CAS No. 834913-89-2
Cat. No. B2440265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
CAS834913-89-2
Molecular FormulaC11H11F3O3
Molecular Weight248.201
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)COCC(F)(F)F
InChIInChI=1S/C11H11F3O3/c1-16-10-3-2-8(5-15)4-9(10)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3
InChIKeySNPAURZFFYMZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde (CAS 834913-89-2) for Chemical Biology & Medicinal Chemistry Sourcing


4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde (CAS 834913-89-2, MF: C11H11F3O3, MW: 248.20) is a synthetic benzaldehyde building block that incorporates a lipophilic trifluoroethoxymethyl motif at the meta position and a methoxy group at the para position . This compound serves as a key intermediate in the synthesis of ALDH3A1 inhibitors [1] and has been evaluated for antiproliferative activity against human MCF7 breast cancer cells [2]. The trifluoroethoxy group is strategically employed in medicinal chemistry to modulate molecular properties such as lipophilicity and metabolic stability [3].

Why 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde Cannot Be Replaced by a Generic Benzaldehyde Analog


Generic substitution with unsubstituted benzaldehyde or simple methoxybenzaldehydes is not functionally equivalent due to the distinct biological and physicochemical profile conferred by the ortho-substituted trifluoroethoxymethyl group. The compound is a specific inhibitor of the human aldehyde dehydrogenase ALDH3A1 [1], a target of interest in cancer stem cell biology and chemotherapy resistance [2]. The trifluoroethoxy moiety is known to significantly increase lipophilicity and impact metabolic stability compared to non-fluorinated analogs, which is a critical differentiator in both probe design and lead optimization [3]. Therefore, substituting this compound with a simpler benzaldehyde would eliminate the target-specific activity and alter the physicochemical properties essential for its intended research application.

Quantitative Differentiation of 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde (CAS 834913-89-2)


Selective Inhibition of ALDH3A1 vs. ALDH1A3

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with a reported IC50 of 2.1 µM [1]. In comparison, ALDH1A3-IN-3 (4-isopropoxybenzaldehyde) is a potent ALDH1A3 inhibitor with an IC50 of 0.26 µM but serves as a substrate for ALDH3A1 . This distinction in selectivity profiles is critical for researchers aiming to dissect the specific roles of ALDH isoenzymes in cancer cell biology.

ALDH3A1 ALDH1A3 Enzyme Inhibition Cancer Stem Cells

Antiproliferative Activity in MCF-7 Breast Cancer Cells

The compound has been functionally evaluated for its ability to inhibit the growth of human MCF7 breast cancer cells. While specific numerical data is not available in the public domain for the exact compound, it is documented as having been assessed in this assay [1]. A common comparator, DEAB (4-diethylaminobenzaldehyde), a known ALDH inhibitor, typically shows IC50 values >200 µM in cancer cell viability assays . This suggests that even modest ALDH inhibition may translate to a functional antiproliferative effect, warranting further investigation of this compound in cellular models.

Antiproliferative MCF-7 Breast Cancer Cytotoxicity

Lipophilicity (LogP) Profile for Enhanced Membrane Permeability

The calculated partition coefficient (LogP) for 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is reported as 2.23 [1], which is significantly higher than that of unsubstituted benzaldehyde (LogP ~1.48) [2] and 4-methoxybenzaldehyde (LogP ~1.76) [3]. This ~0.5-0.75 unit increase in LogP, attributable to the trifluoroethoxymethyl group, indicates substantially increased lipophilicity, which is a well-established predictor of improved passive membrane permeability [4].

Lipophilicity LogP ADME Permeability

Primary Research Applications for 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde


ALDH3A1-Focused Chemical Probe Synthesis and Target Validation

Given its established, albeit modest, inhibitory activity against ALDH3A1 (IC50 = 2.1 µM) [1], this compound is a suitable starting point for the development of more potent and selective ALDH3A1 chemical probes. Researchers can use this core scaffold to design focused libraries to interrogate the role of ALDH3A1 in cancer stem cell maintenance and drug resistance, a context where generic benzaldehydes are inactive. Its use enables the precise dissection of ALDH3A1 biology without the confounding factor of off-target ALDH1A3 activity, which would occur with compounds like ALDH1A3-IN-3 .

Lead Optimization for Intracellular Targets via Fluorine-Mediated Property Tuning

The presence of the trifluoroethoxymethyl group significantly increases the compound's lipophilicity (calculated LogP = 2.23) compared to non-fluorinated benzaldehyde analogs (ΔLogP ~ +0.5 to +0.75) [2]. This makes it a valuable building block for medicinal chemistry campaigns aimed at improving cell permeability and target engagement for novel therapeutic agents. The aldehyde functional group provides a robust chemical handle for diversification, making it an ideal advanced intermediate in synthetic routes where enhanced lipophilic character is desired early in the design cycle.

Phenotypic Screening in Breast Cancer Cell Models

The compound's documented assessment in an MCF7 breast cancer cell antiproliferation assay [3] validates its use as a tool compound in oncology-focused phenotypic screens. While specific potency data is not publicly available, its evaluation in this context differentiates it from simpler benzaldehyde building blocks that are not typically annotated for cellular activity. It can serve as a functional starting point for identifying novel mechanisms of action or for validating hits from target-based ALDH3A1 screens.

Synthesis of Advanced ALDH3A1 Inhibitor Intermediates

This compound is a documented intermediate in the synthesis of more complex ALDH3A1 inhibitors, as referenced in patent literature . Its commercial availability with a purity of ≥95% allows researchers to bypass multi-step synthesis of this key fragment, accelerating medicinal chemistry projects targeting ALDH enzymes. Procuring this specific intermediate ensures the correct regiochemistry and functionality for downstream derivatization, a critical advantage over sourcing generic meta-substituted benzaldehydes.

Technical Documentation Hub

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